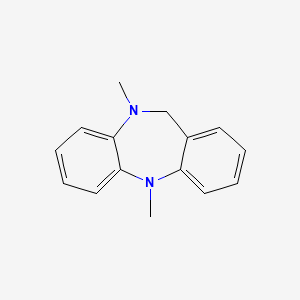
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride is a chemical compound with a complex structure that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-methylamino-9-methyl-1,2,3,4-tetrahydrocarbazole derivatives. These derivatives can be synthesized through the Leuckart reaction, which involves the reaction of 1-keto-9-methyl-1,2,3,4-tetrahydrocarbazole with formamide . The resulting formylamino derivatives are then reduced using lithium aluminum hydride in tetrahydrofuran to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can yield different tetrahydrocarbazole derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride in tetrahydrofuran is commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various carbazole and tetrahydrocarbazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methylamino-9-methyl-1,2,3,4-tetrahydrocarbazole: A closely related compound with similar synthetic routes and chemical properties.
9-Methyl-1,2,3,9-tetrahydro-4H-carbazole-4-one:
Uniqueness
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
101418-07-9 |
|---|---|
Molecular Formula |
C14H21ClN2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
methyl-(9-methyl-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl)azanium;chloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-15-12-8-5-7-11-10-6-3-4-9-13(10)16(2)14(11)12;/h3-4,6,9,11-12,14-15H,5,7-8H2,1-2H3;1H |
InChI Key |
ZAMIBWOBVSTHNT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1CCCC2C1N(C3=CC=CC=C23)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)




![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)

